molecular formula C10H12N4O B13646303 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol

5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol

Cat. No.: B13646303
M. Wt: 204.23 g/mol
InChI Key: PHJACPBJVSPTJZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H12N4O/c1-6-12-10(14(2)13-6)8-4-3-7(11)5-9(8)15/h3-5,15H,11H2,1-2H3

InChI Key

PHJACPBJVSPTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=C(C=C(C=C2)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable phenol derivative in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The triazole ring can also interact with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol
  • CAS Number : 1248158-62-4
  • Molecular Formula : C₁₀H₁₂N₄O
  • Molar Mass : 204.23 g/mol
  • Structure: Features a phenol ring substituted with an amino group at position 2 and a 1,3-dimethyl-1H-1,2,4-triazole moiety at position 5 (Figure 1).

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences Reference
5-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol 1248158-62-4 C₁₀H₁₂N₄O 204.23 Phenol core with 1,3-dimethyl-triazole
2-Amino-5-(1-methyl-1H-1,2,4-triazol-5-yl)phenol 1247504-32-0 C₉H₁₀N₄O 190.20 Lacks one methyl group on the triazole ring
5-Phenyl-1H-1,2,4-triazol-3-amine 4922-98-9 C₈H₈N₄ 160.18 Phenyl substituent instead of phenol; no methyl groups
5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole 502685-72-5 C₉H₈IN₄O 330.09 Iodo and methoxy substituents on phenyl ring

Key Observations :

  • The presence of methyl groups on the triazole ring in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs (e.g., 5-Phenyl-1H-1,2,4-triazol-3-amine) .
  • Phenol vs.

Common Strategies :

  • Triazole Formation : Cyclocondensation of thiosemicarbazides or thioureas with hydrazine derivatives is a standard approach .
  • Substituent Introduction : Alkylation or arylation reactions are used to introduce methyl or phenyl groups. For example, 1-methyl-1H-tetrazole-5-thiol is employed to introduce methyl-triazole moieties .

Divergences :

  • Halogenated derivatives (e.g., 5-Amino-3-(5-iodo-2-methoxyphenyl)-1H-1,2,4-triazole) require additional steps for halogen introduction, increasing synthetic complexity .

Actoprotective Effects :

  • Triazole-thiol derivatives (e.g., 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol) demonstrate actoprotective (anti-fatigue) activity, which is modulated by substituents like chlorobenzylidene . The target compound’s dimethyl groups could influence similar bioactivity.

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